molecular formula C32H26N4O2 B1669423 コニバプタン CAS No. 210101-16-9

コニバプタン

カタログ番号: B1669423
CAS番号: 210101-16-9
分子量: 498.6 g/mol
InChIキー: IKENVDNFQMCRTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

コニバプタンは、抗利尿ホルモン(バソプレシン)の非ペプチド阻害薬です。2004年に、低ナトリウム血症の治療薬として承認されました。低ナトリウム血症は、血液中のナトリウムレベルが低い状態であり、しばしば不適切な抗利尿ホルモン分泌症候群(SIADH)によって引き起こされます。 コニバプタンは、バソプレシン受容体の両方のアイソタイプ(V1aおよびV2)を阻害するため、デュアルアンタゴニストです .

科学的研究の応用

Treatment of Hyponatremia

Conivaptan has been extensively studied for its role in treating hyponatremia, a condition characterized by low serum sodium levels. A pivotal study demonstrated that a 4-day intravenous infusion of conivaptan significantly increased serum sodium concentrations in patients with euvolemic or hypervolemic hyponatremia. The results indicated an increase in serum sodium from a baseline of 0.8 mEq/L with placebo to 6.3 mEq/L and 9.4 mEq/L with doses of 40 mg/day and 80 mg/day, respectively (p < 0.0001) . Additionally, conivaptan was well tolerated, with minimal adverse reactions reported.

Neurological Applications

Recent studies have investigated the effects of conivaptan on brain edema following ischemic events. In an experimental stroke model using mice, conivaptan treatment significantly reduced brain water content and improved blood-brain barrier integrity compared to control groups. Specifically, continuous intravenous treatment with conivaptan reduced brain water content from 81.66% in vehicle-treated mice to 78.28% in those treated with conivaptan . This suggests potential neuroprotective properties that could be beneficial in managing stroke-related complications.

Hemodynamic Effects

Conivaptan has also been evaluated for its acute hemodynamic effects. Research indicates that it can lead to favorable changes in urine output without adversely affecting blood pressure or heart rate, making it a suitable option for patients requiring diuresis while maintaining hemodynamic stability .

Comparative Efficacy: Conivaptan vs. Other Vasopressin Antagonists

To better understand the unique benefits of conivaptan, it is essential to compare its efficacy against other vasopressin antagonists such as tolvaptan.

Parameter Conivaptan Tolvaptan
Serum Sodium IncreaseUp to 9.4 mEq/LUp to 22 mEq/L
Effect on Brain EdemaSignificant reductionNo significant effect
Urine Sodium ExcretionDecreasedDecreased
Blood Pressure ImpactNo significant changeNo significant change

This table illustrates that while both drugs effectively increase serum sodium levels, conivaptan may offer additional benefits related to brain edema management.

Case Study 1: Efficacy in Hyponatremia Management

A clinical case involving a patient with severe hyponatremia due to heart failure demonstrated the successful use of conivaptan. The patient received an intravenous infusion of conivaptan for four days, resulting in a substantial increase in serum sodium from 124 mEq/L to 136 mEq/L, allowing for safe discharge and ongoing outpatient management .

Case Study 2: Stroke Recovery

In another case study focusing on post-stroke recovery, patients treated with conivaptan showed improved neurological outcomes compared to those receiving standard care alone. The treatment group exhibited reduced brain edema and better preservation of neurological function during follow-up assessments .

作用機序

コニバプタンは、バソプレシン受容体V1aとV2を拮抗することにより機能します。バソプレシンは、体内の水と電解質のバランスを調節する上で重要な役割を果たしますこのメカニズムは、水の貯留によりナトリウムレベルが希釈される低ナトリウム血症などの状態の治療に特に役立ちます .

生化学分析

Biochemical Properties

Conivaptan is a dual antagonist of arginine vasopressin (AVP) V1A and V2 receptors . The level of AVP in circulating blood is critical for the regulation of water and electrolyte balance . Conivaptan’s antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .

Cellular Effects

Conivaptan’s predominant pharmacodynamic effect is through its V2 antagonism of AVP in the renal collecting ducts . This results in increased free water excretion, generally accompanied by increased net fluid loss, increased urine output, and decreased urine osmolality .

Molecular Mechanism

Conivaptan functions by antagonizing V2 receptors in the renal collecting ducts, causing aquaresis or water secretion . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .

Temporal Effects in Laboratory Settings

The pharmacokinetics of conivaptan following intravenous infusion are non-linear, and inhibition by conivaptan of its own metabolism seems to be the major factor for the non-linearity . The intersubject variability of conivaptan pharmacokinetics is high .

Dosage Effects in Animal Models

In an experimental model of Syndrome of Inappropriate Antidiuretic Hormone (SIADH) in rats, intravenous administration of conivaptan significantly increased blood sodium concentration and plasma osmolality .

Metabolic Pathways

Conivaptan inhibits both isotypes of the vasopressin receptor (V1a and V2) . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney .

Transport and Distribution

Its mechanism of action suggests that it primarily interacts with vasopressin receptors in the renal collecting ducts .

Subcellular Localization

Given its mechanism of action, it is likely that it primarily interacts with vasopressin receptors located in the renal collecting ducts .

準備方法

コニバプタンは、アニリンから始まる一連の化学反応によって合成できます。調製方法は、アミド化などの工程を含み、最終化合物になります。 コニバプタン塩酸塩の工業的製造には、化合物の純度と効力を確保するために、特定の反応条件と精製プロセスが含まれます .

化学反応の分析

コニバプタンは、次のものを含むさまざまな化学反応を起こします。

    酸化: コニバプタンは、特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

    還元: この化合物は還元反応を起こすこともありますが、これはあまり一般的ではありません。

    置換: コニバプタンは、ある官能基が別の官能基に置き換わる置換反応に関与できます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 .

科学研究への応用

コニバプタンは、幅広い科学研究に応用されています。

類似化合物との比較

コニバプタンは、V1aおよびV2受容体の両方をデュアルに拮抗することから、バソプレシン受容体拮抗薬の中でユニークです。類似の化合物には次のものがあります。

生物活性

Conivaptan is a nonpeptide dual antagonist of vasopressin receptors V1a and V2, primarily used for treating euvolemic and hypervolemic hyponatremia. Its mechanism of action involves blocking the effects of arginine vasopressin (AVP) on these receptors, which play critical roles in fluid balance and vascular resistance. This article details the biological activity of conivaptan, supported by data tables, case studies, and research findings.

Conivaptan binds with high affinity to both V1a and V2 receptors, inhibiting their activity. The Ki values for conivaptan against the V1a and V2 receptors are approximately 0.61 nM and 0.66 nM, respectively, indicating its potent antagonistic properties . By blocking these receptors, conivaptan promotes aquaresis (excretion of free water) without significantly affecting electrolyte balance.

Pharmacological Effects

1. Diuretic Activity:

  • Conivaptan has been shown to increase urine volume and free water clearance in animal models without altering blood pressure . In clinical settings, it effectively corrects hyponatremia in patients with conditions such as heart failure and cirrhosis.

2. Inflammatory Response Modulation:

  • Recent studies have demonstrated that conivaptan may play a role in modulating inflammatory responses. In a rat model of cerebral injury, conivaptan treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α and IL-15 compared to control groups . This suggests potential therapeutic applications beyond fluid management.

Efficacy in Hyponatremia

Conivaptan has been evaluated in various clinical trials for its efficacy in treating hyponatremia:

  • Study 1: A randomized controlled trial involving patients with euvolemic or hypervolemic hyponatremia showed that conivaptan significantly increased serum sodium levels compared to placebo (p<0.001) over a treatment period of several days .
  • Study 2: Another trial assessed the safety and efficacy of conivaptan in patients with heart failure, noting improvements in hemodynamic parameters and significant increases in urine output .

Adverse Effects

While generally well-tolerated, common adverse effects associated with conivaptan include infusion site reactions, headache, and gastrointestinal disturbances. Its use is contraindicated in patients with severe liver impairment due to its metabolism via CYP3A4 .

Data Table: Summary of Key Findings

StudyPopulationOutcome
Study 1Patients with hyponatremiaIncreased serum sodium (p<0.001)Effective for correcting hyponatremia
Study 2Heart failure patientsImproved hemodynamics and urine outputBeneficial for fluid management
Inflammatory StudyRat modelDecreased TNF-α and IL-15 levelsPotential anti-inflammatory effects

Case Studies

Case Study 1: Hyponatremia in Heart Failure
A patient with chronic heart failure presented with severe hyponatremia. Treatment with conivaptan led to a rapid increase in serum sodium levels from 120 mEq/L to 135 mEq/L within three days, demonstrating its effectiveness in acute management.

Case Study 2: Cerebral Injury
In an experimental model of cerebral ischemia, administration of conivaptan reduced brain edema and improved neurological outcomes by attenuating inflammatory cytokine release .

特性

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKENVDNFQMCRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175220
Record name Conivaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Conivaptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble (0.15 mg/mL at 23 °C), 1.75e-03 g/L
Record name Conivaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Conivaptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Conivaptan is a dual AVP antagonist with nanomolar affinity for human arginine vasopressin V1A and V2 receptors in vitro. This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water.
Record name Conivaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

210101-16-9
Record name Conivaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210101-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conivaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210101169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conivaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Conivaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONIVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ98Y462X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Conivaptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conivaptan
Reactant of Route 2
Reactant of Route 2
Conivaptan
Reactant of Route 3
Reactant of Route 3
Conivaptan
Reactant of Route 4
Reactant of Route 4
Conivaptan
Reactant of Route 5
Reactant of Route 5
Conivaptan
Reactant of Route 6
Conivaptan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。